Cas no 14910-06-6 (5-(4-PYRIDYL)-1H-1,2,4-TRIAZOLE-3-THIOL)

5-(4-PYRIDYL)-1H-1,2,4-TRIAZOLE-3-THIOL Chemical and Physical Properties
Names and Identifiers
-
- 5-(4-PYRIDYL)-1H-1,2,4-TRIAZOLE-3-THIOL
- 5-(PYRIDIN-4-YL)-1H-1,2,4-TRIAZOLE-3-THIOL
- 5-(4-PYRIDYL)-1H-1,2,4-TRIAZOLE-3-THIOL 98%
- SCHEMBL912607
- MFCD01038798
- EN300-09645
- 14910-06-6
- CS-0307879
- FS-1822
- 5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol
- 5-pyridin-4-yl-1H-[1,2,4]triazole-3-thiol
- SR-01000492882
- 5-Pyridin-4-yl-4H-[1,2,4]triazole-3-thiol, AldrichCPR
- 3H-1,2,4-Triazole-3-thione, 1,2-dihydro-5-(4-pyridinyl)-
- 1H-1,4-Triazole-3-thiol, 5-(4-pyridyl)-
- 5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Z56989603
- 5-pyridin-4-yl-1,2-dihydro-1,2,4-triazole-3-thione
- FT-0684245
- 1477-24-3
- MFCD00468122
- 5-(4-pyridinyl)-1H-1,2,4-triazole-3-thiol
- DTXSID60163781
- AKOS002162701
- NSC-151062
- 3H-1,4-Triazole-3-thione, 1,2-dihydro-5-(4-pyridinyl)-
- 1H-1,2,4-Triazole-3-thiol, 5-(4-pyridyl)-
- 5-Pyridin-4-yl-4H-[1,2,4]triazole-3-thiol
- NSC11558
- 5-(pyridin-4-yl)-2H-1,2,4-triazole-3-thiol
- Triazole-3-thione der.
- AKOS000267508
- CHEMBL2064051
- 5-(pyridine-4-yl)-2h-1,2,4-triazole-3-thione
- 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
- J-008402
- J-008552
- SR-01000492882-1
- 5-(4-pyridyl)-1,2-dihydro-1,2,4-triazole-3-thione
- AE-562/12222891
- NSC151062
- NSC 151062
- 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol, 98%
- AKOS023363090
- AKOS023363092
- Pyridine, 4-(3-mercapto-1H-1,2,4-triazol-5-yl)-
- 3-(4-pyridyl)-4,5-dihydro-1h-1,2,4-triazole-5-thione
- F1553-0111
- 3-(pyridin-4-yl)-1H-1,2,4-triazole-5(4H)-thione
- PBTAXYKMCKLQSM-UHFFFAOYSA-N
- 5-Pyridin-4-yl-1,2-dihydro-3H-1,2,4-triazole-3-thione
- 3H-1,2,4-triazole-3-thione, 2,4-dihydro-5-(4-pyridinyl)-
- STK727262
- G84668
- 5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 5-(PYRIDIN-4-YL)-1,2-DIHYDRO-1,2,4-TRIAZOLE-3-THIONE
- ALBB-014393
- STK877363
- G82816
- BBL011792
- AF-615/30368018
-
- MDL: MFCD00468122
- Inchi: InChI=1S/C7H6N4S/c12-7-9-6(10-11-7)5-1-3-8-4-2-5/h1-4H,(H2,9,10,11,12)
- InChI Key: PBTAXYKMCKLQSM-UHFFFAOYSA-N
- SMILES: N1C=CC(C2NN=C(S)N=2)=CC=1
Computed Properties
- Exact Mass: 178.03100
- Monoisotopic Mass: 178.03131738g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 219
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Tautomer Count: 7
- Topological Polar Surface Area: 81.4Ų
- Surface Charge: 0
- XLogP3: nothing
Experimental Properties
- Color/Form: Not available
- Melting Point: 308-313 °C (lit.)
- Solubility: pyridine: soluble10%, clear
- PSA: 93.26000
- LogP: 1.15540
- Solubility: Not available
5-(4-PYRIDYL)-1H-1,2,4-TRIAZOLE-3-THIOL Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
5-(4-PYRIDYL)-1H-1,2,4-TRIAZOLE-3-THIOL Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM413246-5g |
5-(4-PYRIDYL)-1H-1,2,4-TRIAZOLE-3-THIOL |
14910-06-6 | 95%+ | 5g |
$96 | 2023-02-02 | |
Cooke Chemical | S825678-1g |
5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol |
14910-06-6 | 98% | 1g |
RMB 299.00 | 2025-02-20 | |
Aaron | AR007Z1Y-1g |
5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol |
14910-06-6 | 98% | 1g |
$57.00 | 2025-01-23 | |
1PlusChem | 1P007YTM-1g |
5-(4-PYRIDYL)-1H-1,2,4-TRIAZOLE-3-THIOL |
14910-06-6 | 98% | 1g |
$52.00 | 2025-02-22 | |
A2B Chem LLC | AD70922-5g |
5-(4-PYRIDYL)-1H-1,2,4-TRIAZOLE-3-THIOL |
14910-06-6 | ≥ 98% (HPLC) | 5g |
$107.00 | 2024-04-20 | |
1PlusChem | 1P007YTM-250mg |
5-(Pyridin-4-yl)-1H-1,2,4-triazole-3-thiol |
14910-06-6 | ≥98% | 250mg |
$30.00 | 2025-03-29 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 438901-1G |
5-(4-PYRIDYL)-1H-1,2,4-TRIAZOLE-3-THIOL |
14910-06-6 | 1g |
¥439.45 | 2023-12-06 | ||
A2B Chem LLC | AD70922-25g |
5-(4-PYRIDYL)-1H-1,2,4-TRIAZOLE-3-THIOL |
14910-06-6 | ≥ 98% (HPLC) | 25g |
$395.00 | 2024-04-20 | |
A2B Chem LLC | AD70922-1g |
5-(4-PYRIDYL)-1H-1,2,4-TRIAZOLE-3-THIOL |
14910-06-6 | 98% | 1g |
$35.00 | 2024-04-20 | |
Aaron | AR007Z1Y-25g |
5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol |
14910-06-6 | 98% | 25g |
$823.00 | 2025-01-23 |
5-(4-PYRIDYL)-1H-1,2,4-TRIAZOLE-3-THIOL Related Literature
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Xiao-Chen Shan,Fei-Long Jiang,Da-Qiang Yuan,Ming-Yan Wu,Shu-Quan Zhang,Mao-Chun Hong Dalton Trans. 2012 41 9411
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Bao-Yu Liu,Feng Liu,Li-Hong Lv,Javier Grajeda,Xiao-Chun Huang CrystEngComm 2013 15 447
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Haifeng Xiang,Jinghui Cheng,Xiaofeng Ma,Xiangge Zhou,Jason Joseph Chruma Chem. Soc. Rev. 2013 42 6128
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Jiang-Feng Song,Si-Zhe Li,Rui-Sha Zhou,Jia Shao,Xiao-Min Qiu,Ying-Ying Jia,Jun Wang,Xiao Zhang Dalton Trans. 2016 45 11883
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Xia Jiang,Genyun Tang,Jie Yang,Jiacheng Ding,Hongwei Lin,Xiaoliang Xiang RSC Adv. 2020 10 18927
Additional information on 5-(4-PYRIDYL)-1H-1,2,4-TRIAZOLE-3-THIOL
Introduction to 5-(4-PYRIDYL)-1H-1,2,4-TRIAZOLE-3-THIOL (CAS No. 14910-06-6)
5-(4-PYRIDYL)-1H-1,2,4-TRIAZOLE-3-THIOL is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and potential biological activities. This compound, identified by the Chemical Abstracts Service registry number 14910-06-6, belongs to the triazole class of molecules, which are well-known for their broad spectrum of applications in medicinal chemistry. The presence of both pyridine and thiol functional groups in its structure imparts distinct reactivity and interaction capabilities, making it a valuable scaffold for further derivatization and exploration.
The molecular structure of 5-(4-PYRIDYL)-1H-1,2,4-TRIAZOLE-3-THIOL consists of a triazole ring fused with a pyridine moiety at the 4-position and a thiol group at the 3-position. This arrangement creates multiple sites for chemical modification, enabling the synthesis of a diverse array of derivatives with tailored properties. The pyridine ring, known for its ability to form hydrogen bonds and coordinate with metal ions, enhances the compound's solubility and bioavailability. Meanwhile, the thiol group serves as a versatile handle for further functionalization, including disulfide bond formation and participation in redox reactions.
In recent years, there has been growing interest in exploring the pharmacological potential of 5-(4-PYRIDYL)-1H-1,2,4-TRIAZOLE-3-THIOL and its derivatives. Research has highlighted its potential role in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer applications. The triazole core is particularly recognized for its inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory pathways. Additionally, the pyridine-thiol scaffold has shown promise in modulating kinase activities, which are critical targets in oncology research.
One of the most compelling aspects of 5-(4-PYRIDYL)-1H-1,2,4-TRIAZOLE-3-THIOL is its ability to engage with multiple biological targets simultaneously. The combination of the pyridine and thiol groups allows for simultaneous interaction with protein surfaces through hydrogen bonding and electrostatic interactions. This dual functionality has been exploited in the design of inhibitors targeting both small-molecule binding pockets and protein-protein interfaces. Such multifaceted interactions are increasingly recognized as key to developing drugs with enhanced efficacy and reduced side effects.
Recent studies have demonstrated the compound's efficacy in preclinical models of inflammation and cancer. For instance, derivatives of 5-(4-PYRIDYL)-1H-1,2,4-TRIAZOLE-3-THIOL have shown significant inhibition of inflammatory cytokine production in cell-based assays. The thiol group plays a crucial role in these interactions by modulating redox-sensitive signaling pathways that regulate inflammation. Furthermore, structural modifications have led to compounds with improved selectivity against specific isoforms of enzymes involved in cancer progression.
The synthesis of 5-(4-PYRIDYL)-1H-1,2,4-TRIAZOLE-3-THIOL involves multi-step organic reactions that highlight the compound's synthetic accessibility while allowing for extensive structural diversification. The process typically begins with the condensation of guanidine derivatives with amidines or hydrazines to form the triazole core. Subsequent functionalization at the 3-position with a thiol group is achieved through nucleophilic substitution reactions or metal-catalyzed cross-coupling processes. The introduction of the pyridine moiety at the 4-position can be accomplished via palladium-catalyzed coupling reactions or direct functionalization strategies.
The versatility of 5-(4-PYRIDYL)-1H-1,2,4-TRIAZOLE-3-THIOL as a scaffold has led to its incorporation into various drug discovery programs aimed at addressing unmet medical needs. Researchers are exploring its potential as a lead compound for novel therapeutics by modifying its core structure while retaining key pharmacophoric features. Advances in computational chemistry and high-throughput screening have accelerated the process of identifying promising derivatives for further optimization.
The pharmacokinetic properties of 5-(4-PYRIDYL)-1H-1,2,4-TRIAZOLE-3-THIOL are also under investigation to ensure its suitability for clinical translation. Studies have focused on optimizing solubility, metabolic stability, and distribution profiles through structural modifications. The pyridine ring contributes to improved oral bioavailability by enhancing passive diffusion across biological membranes. Meanwhile,the thiol group can be leveraged to enhance binding affinity through covalent interactions or targeted delivery systems.
In conclusion,5-(4-PYRIDYL)-1H-
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